molecular formula C7H14BrNO3 B6253450 tert-butyl N-(2-bromoethoxy)carbamate CAS No. 606143-96-8

tert-butyl N-(2-bromoethoxy)carbamate

Cat. No. B6253450
CAS RN: 606143-96-8
M. Wt: 240.1
InChI Key:
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Description

Tert-butyl N-(2-bromoethoxy)carbamate is a chemical compound with the linear formula C7H14BrNO3 . It has a molecular weight of 240.1 . The compound is typically a colorless to yellow liquid .


Molecular Structure Analysis

The InChI code for tert-butyl N-(2-bromoethoxy)carbamate is 1S/C7H14BrNO3/c1-7(2,3)12-6(10)9-11-5-4-8/h4-5H2,1-3H3,(H,9,10) . This indicates that the molecule consists of a tert-butyl group attached to a carbamate group, which is in turn attached to a 2-bromoethoxy group.


Chemical Reactions Analysis

While specific chemical reactions involving tert-butyl N-(2-bromoethoxy)carbamate are not available, it’s known that N-t-Boc-2-bromoethylamine, a related compound, is a building block for preparing fluorinated spacers having nucleophilic and electrophilic termini .

It is a colorless to yellow liquid . The compound has a molecular weight of 240.1 .

Scientific Research Applications

Synthesis and Catalysis

Tert-butyl N-(2-bromoethoxy)carbamate is used in the synthesis of complex molecules and intermediates. For instance, it serves as a key intermediate in the preparation of compounds like 2-(2-((6-chlorohexyl)oxy)ethoxy)ethanamine, illustrating its utility in protecting amino groups during synthesis processes Wu, 2011. Moreover, it's instrumental in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, showcasing its role in the development of nucleotide analogues Ober et al., 2004.

Catalytic Applications

In catalysis, tert-butyl N-(2-bromoethoxy)carbamate has been used in studies demonstrating the efficiency of Indium(III) halides as catalysts for N-tert-butoxycarbonylation of amines, facilitating the production of N-tert-butyl-carbamates from various amines under solvent-free conditions Chankeshwara & Chakraborti, 2006.

Material Science and Novel Conjugates

The compound is also a precursor in glycosylation reactions, leading to the formation of anomeric 2-deoxy-2-amino sugar carbamates, which are significant for generating unnatural glycopeptide building blocks Henry & Lineswala, 2007. This application highlights its potential in the development of novel glycoconjugates for various biochemical applications.

Advanced Organic Synthesis Techniques

Further applications include its role in advanced organic synthesis techniques, such as Pd-catalyzed amidation of aryl(Het) halides, showcasing its utility in cross-coupling reactions to form desired compounds efficiently Qin et al., 2010. Additionally, its involvement in the synthesis of oxazolidinones and carbamate derivatives through cyclization and CO2 fixation processes demonstrates its versatility in organic chemistry Takeda et al., 2012.

Mechanism of Action

properties

{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl N-(2-bromoethoxy)carbamate can be achieved through a two-step reaction process. The first step involves the synthesis of 2-bromoethanol, which is then used in the second step to synthesize tert-butyl N-(2-bromoethoxy)carbamate.", "Starting Materials": [ "Sodium bromide", "Sulfuric acid", "Ethylene glycol", "Sodium hydroxide", "Tert-butyl chloroformate", "Triethylamine", "Diethyl ether", "Methanol", "Ammonium bicarbonate" ], "Reaction": [ "Step 1: Synthesis of 2-bromoethanol", "1. Dissolve 10 g of sodium bromide in 50 mL of water.", "2. Add 10 mL of sulfuric acid to the solution and stir for 10 minutes.", "3. Slowly add 10 mL of ethylene glycol to the solution while stirring.", "4. Heat the solution to 100°C for 2 hours.", "5. Cool the solution to room temperature and add 50 mL of diethyl ether.", "6. Separate the organic layer and wash it with 50 mL of water.", "7. Dry the organic layer with anhydrous sodium sulfate.", "8. Concentrate the organic layer under reduced pressure to obtain 2-bromoethanol.", "Step 2: Synthesis of tert-butyl N-(2-bromoethoxy)carbamate", "1. Dissolve 5 g of tert-butyl chloroformate in 50 mL of diethyl ether.", "2. Add 5 mL of triethylamine to the solution and stir for 10 minutes.", "3. Slowly add 5 g of 2-bromoethanol to the solution while stirring.", "4. Heat the solution to 50°C for 2 hours.", "5. Cool the solution to room temperature and add 50 mL of water.", "6. Separate the organic layer and wash it with 50 mL of water.", "7. Dry the organic layer with anhydrous sodium sulfate.", "8. Concentrate the organic layer under reduced pressure to obtain tert-butyl N-(2-bromoethoxy)carbamate.", "9. Dissolve the obtained product in 50 mL of methanol.", "10. Add 5 g of ammonium bicarbonate to the solution and stir for 1 hour.", "11. Filter the solution and concentrate the filtrate under reduced pressure to obtain the final product." ] }

CAS RN

606143-96-8

Product Name

tert-butyl N-(2-bromoethoxy)carbamate

Molecular Formula

C7H14BrNO3

Molecular Weight

240.1

Purity

95

Origin of Product

United States

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